molecular formula C7H15NO3S B1523437 (4-Methanesulfonyloxan-4-yl)methanamine CAS No. 1249253-66-4

(4-Methanesulfonyloxan-4-yl)methanamine

Cat. No.: B1523437
CAS No.: 1249253-66-4
M. Wt: 193.27 g/mol
InChI Key: RJIQMOPCHKCLJF-UHFFFAOYSA-N
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Description

(4-Methanesulfonyloxan-4-yl)methanamine is a chemical compound with the molecular formula C7H15NO3S. It is also known by its IUPAC name, [4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl]methanamine. This compound is characterized by its methanesulfonyl group attached to an oxan ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methanesulfonyloxan-4-yl)methanamine typically involves the reaction of tetrahydro-2H-pyran-4-one with methanesulfonyl chloride in the presence of a suitable amine source. The reaction conditions usually require anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Methanesulfonyloxan-4-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methanesulfonyloxan-4-yl)methanamine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (4-Methanesulfonyloxan-4-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran-4-one

  • Methanesulfonyl chloride

  • Other sulfonamide derivatives

Properties

IUPAC Name

(4-methylsulfonyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQMOPCHKCLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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